

Part 1: Fundamental Principles of Sterically Hindered Hydroxylamine Derivatives

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | <i>1-(Aminoxy)-2-methylpropan-2-ol hydrochloride</i> |
| CAS No.: | 90792-82-8 |
| Cat. No.: | B3058656 |

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Introduction to Steric Hindrance in Hydroxylamines

Sterically hindered hydroxylamine derivatives are a class of organic compounds characterized by a hydroxylamine functional group (-NH-OH) where the nitrogen atom is flanked by bulky alkyl groups. This steric bulk is a defining feature that governs their unique reactivity and stability. Unlike their unhindered counterparts, the large substituents around the nitrogen atom restrict its ability to participate in certain reactions, leading to a distinct chemical profile. A common structural motif in this class is the 2,2,6,6-tetramethylpiperidine skeleton. The steric hindrance imposed by the four methyl groups significantly influences the chemistry of the hydroxylamine moiety, making these compounds exceptionally effective as radical scavengers and polymer stabilizers.^{[1][2][3]}

The primary impact of this steric crowding is the enhanced stability of the corresponding aminoxy radicals (nitroxides) formed upon one-electron oxidation. The bulky groups protect the radical center from reacting with other molecules, thereby increasing its persistence. This stability is central to their function in various applications, from controlling polymerization reactions to mitigating oxidative degradation in materials and biological systems.

The Hydroxylamine-Nitroxide Redox Couple

A key feature of sterically hindered hydroxylamines is their facile, reversible one-electron oxidation to the corresponding stable nitroxide radicals. This equilibrium is a cornerstone of their utility, allowing them to act as a reservoir for the persistent nitroxide radicals.[4][5] The position of this equilibrium is influenced by several factors, including pH, the surrounding solvent matrix, and temperature. In biological systems, these hydroxylamines can be oxidized by various cellular agents, including oxygen and superoxide radicals, to generate the active nitroxide species in situ.[5] This redox cycling between the hydroxylamine and the nitroxide is fundamental to their catalytic activity as antioxidants and polymerization mediators.

Part 2: Synthesis and Characterization

Synthetic Strategies for Sterically Hindered Hydroxylamines

The synthesis of sterically hindered hydroxylamines can be approached through several routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

2.1.1. Reduction of Hindered Nitroxides

One of the most common and straightforward methods for preparing sterically hindered hydroxylamines is the reduction of their corresponding stable nitroxide radicals. A variety of reducing agents can be employed for this transformation, including:

- Catalytic hydrogenation (e.g., H₂/Pd-C)
- Hydrazine derivatives
- Ascorbic acid
- Sodium borohydride

The reaction is typically clean and high-yielding, providing a direct route to the desired hydroxylamine.

Protocol: General Procedure for the Reduction of a Hindered Nitroxide

- **Dissolution:** Dissolve the sterically hindered nitroxide radical (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or diethyl ether).
- **Addition of Reducing Agent:** Add the chosen reducing agent (e.g., sodium borohydride, 1.1-1.5 equivalents) portion-wise to the solution at room temperature with stirring.
- **Monitoring the Reaction:** Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the disappearance of the characteristic color of the nitroxide radical.
- **Work-up:** Once the reaction is complete, quench any excess reducing agent by the careful addition of water or a dilute acid.
- **Extraction:** Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
- **Purification:** Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization if necessary.

2.1.2. Alkylation of Hydroxylamine

The direct alkylation of hydroxylamine or its N-substituted derivatives with bulky alkyl halides can also yield sterically hindered hydroxylamines. However, controlling the degree of alkylation to prevent the formation of over-alkylated products can be challenging.[6][7] The use of sterically demanding alkylating agents and careful control of reaction conditions are crucial for achieving the desired product selectively.

2.1.3. Other Synthetic Routes

Other methods for synthesizing these compounds include the reaction of Grignard or organolithium reagents with nitro compounds and various specialized multi-step sequences. Recent advances have also focused on developing more efficient and selective methods, such as palladium-catalyzed reactions, to access structurally diverse and sterically encumbered hydroxylamines.[8]

Characterization Techniques

A combination of spectroscopic techniques is typically employed to confirm the structure and purity of sterically hindered hydroxylamine derivatives.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are invaluable for elucidating the molecular structure. The signals corresponding to the protons and carbons near the hydroxylamine group can provide key diagnostic information.
- Electron Paramagnetic Resonance (EPR) Spectroscopy: While hydroxylamines are EPR-silent, they can be easily oxidized to their corresponding persistent nitroxide radicals, which are EPR-active. This allows for their indirect detection and is a powerful tool for studying their radical scavenging activity.
- Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide structural information through analysis of the fragmentation patterns.
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H, N-H, and N-O stretching vibrations.

| Technique | Typical Observations for Sterically Hindered Hydroxylamines |
|-------------------------|---|
| ^1H NMR | Broad signals for the N-H and O-H protons, characteristic shifts for the bulky alkyl groups. |
| ^{13}C NMR | Resonances corresponding to the carbon atoms of the sterically hindering groups. |
| EPR | No signal for the hydroxylamine; a characteristic three-line spectrum for the corresponding nitroxide upon oxidation. |
| IR (cm^{-1}) | ~3400-3600 (O-H stretch), ~3200-3400 (N-H stretch), ~1350-1450 (N-O stretch). |

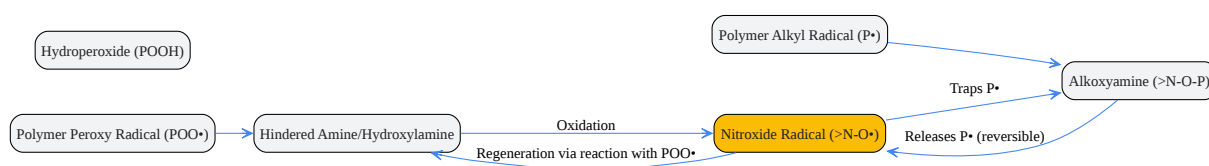
Part 3: Key Applications and Mechanisms of Action

Polymer Stabilization: Hindered Amine Light Stabilizers (HALS)

One of the most significant commercial applications of sterically hindered hydroxylamine derivatives is as Hindered Amine Light Stabilizers (HALS) in plastics and polymers.[1][2] HALS are exceptionally efficient at protecting polymers from degradation caused by exposure to UV light and heat.[1]

3.1.1. Mechanism of Action: The Denisov Cycle

Unlike UV absorbers that function by absorbing UV radiation, HALS act as radical scavengers. They interrupt the auto-oxidation cycle of polymer degradation by trapping free radicals.[1][9][10] The mechanism, known as the Denisov Cycle, is a catalytic process where the HALS are regenerated, allowing a small amount of the additive to provide long-term protection.[1][9] The cycle involves the oxidation of the hindered amine (or hydroxylamine) to a nitroxide radical, which then traps alkyl and peroxy radicals, preventing further degradation of the polymer.



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Caption: The Denisov Cycle illustrating the regenerative radical scavenging mechanism of HALS.

3.1.2. Advantages over UV Absorbers

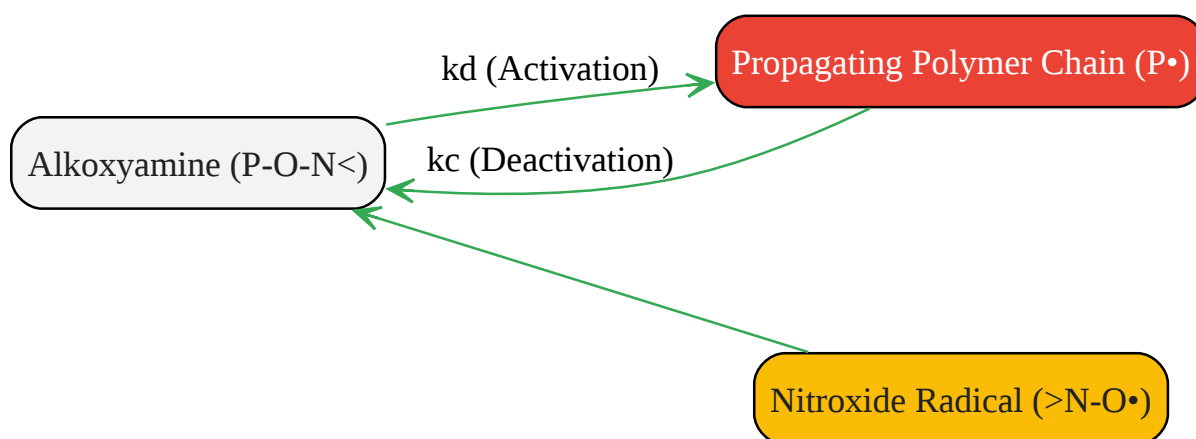
HALS offer several advantages over traditional UV absorbers. Their effectiveness is not dependent on the thickness of the material, making them suitable for thin films and surface layers.[2] Furthermore, because they are regenerated during the stabilization process, they provide much longer-lasting protection.[1][2][10]

Controlled Radical Polymerization: Nitroxide-Mediated Polymerization (NMP)

Sterically hindered hydroxylamines are precursors to alkoxyamines, which are key components in Nitroxide-Mediated Polymerization (NMP), a type of reversible-deactivation radical polymerization.[11][12] NMP allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures.

3.2.1. The Role of Alkoxyamines

In NMP, an alkoxyamine initiator undergoes thermal homolysis to generate a propagating radical and a stable nitroxide radical.[11] The nitroxide reversibly combines with the growing polymer chain end, establishing a dynamic equilibrium between active and dormant chains. This reversible termination, governed by the Persistent Radical Effect (PRE), allows for controlled polymer growth.[11][13]



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Caption: The dynamic equilibrium between active and dormant species in Nitroxide-Mediated Polymerization (NMP).

Antioxidant Activity in Biological Systems

Sterically hindered hydroxylamines have shown significant promise as antioxidants in biological contexts.[4][5] They can effectively regulate free radical reactions and have potential for the pharmacological correction of pathological conditions associated with oxidative stress.[4][5]

3.3.1. Mechanism of Radical Scavenging

These compounds act as potent scavengers of reactive oxygen species (ROS), thereby inhibiting processes like lipid peroxidation in cell membranes.[4][5] Sulfur-containing hindered hydroxylamines have been found to be particularly effective bioantioxidants.[4][5]

3.3.2. Advantages over Nitroxyl Radicals in Biological Applications

Compared to their nitroxide counterparts, sterically hindered hydroxylamines offer several advantages for biological applications. They are generally more water-soluble and less toxic.[4][5] They can be readily oxidized in vivo to the active nitroxide radicals, making them effective pro-drugs for antioxidant therapy.[4][5]

Organic Synthesis

The unique reactivity of sterically hindered hydroxylamines also lends them to applications in organic synthesis. They can serve as precursors to sterically hindered, non-nucleophilic bases, which are valuable reagents in various organic transformations. Additionally, they have been utilized in novel, one-pot sequences for the synthesis of tertiary amines, avoiding the common problem of overalkylation.[6][7]

Part 4: Experimental Protocols and Data

Detailed Experimental Protocol for the Synthesis of a Model Sterically Hindered Hydroxylamine: 1-hydroxy-2,2,6,6-tetramethylpiperidine

This protocol describes the synthesis of a common sterically hindered hydroxylamine from its corresponding nitroxide radical, TEMPO.

Materials:

- (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
- Phenylhydrazine
- Diethyl ether

- Anhydrous sodium sulfate
- Petroleum ether

Procedure:

- A solution of phenylhydrazine (1.5 g, 13.9 mmol) in diethyl ether (10 mL) is added dropwise to a stirred solution of TEMPO (2.0 g, 12.8 mmol) in diethyl ether (20 mL) at room temperature.
- The reaction mixture is stirred for 2 hours, during which time the orange-red color of the TEMPO solution fades, and a precipitate may form.
- The reaction mixture is filtered to remove any solid byproducts.
- The filtrate is concentrated under reduced pressure to give a crude product.
- The crude product is purified by sublimation or recrystallization from petroleum ether to afford 1-hydroxy-2,2,6,6-tetramethylpiperidine as a white crystalline solid.

Step-by-Step Guide to Monitoring Radical Scavenging Activity using EPR

- **Generate a Radical Source:** Prepare a solution that generates a known free radical (e.g., DPPH or a system that produces hydroxyl or superoxide radicals).
- **Acquire a Baseline EPR Spectrum:** Record the EPR spectrum of the radical source alone.
- **Introduce the Hydroxylamine:** Add a known concentration of the sterically hindered hydroxylamine derivative to the radical-generating system.
- **Monitor Spectral Changes:** Record the EPR spectrum at various time intervals. A decrease in the signal intensity of the primary radical and the appearance of the characteristic three-line spectrum of the nitroxide will indicate that the hydroxylamine is scavenging the radicals and being oxidized.

- Quantify the Activity: The rate of disappearance of the primary radical signal can be used to quantify the radical scavenging activity of the hydroxylamine.

Table of Commercially Available Hindered Hydroxylamine Derivatives and Their Properties

| Compound Name | Structure | Molecular Weight (g/mol) | Key Applications |
|---|---|--------------------------|---|
| 1-hydroxy-2,2,6,6-tetramethylpiperidine | C ₉ H ₁₉ NO | 157.26 | HALS, NMP, Antioxidant |
| Bis(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate | C ₂₈ H ₅₂ N ₂ O ₄ | 480.72 | HALS in polyolefins |
| N,N-Diethylhydroxylamine (DEHA) | C ₄ H ₁₁ NO | 89.14 | Oxygen scavenger, Polymerization inhibitor |
| N-tert-Butylhydroxylamine | C ₄ H ₁₁ NO | 89.14 | Free radical scavenger, Shortstopping agent |

Part 5: Future Outlook and Emerging Trends Applications in Drug Discovery and Development

While historically viewed with some suspicion in medicinal chemistry due to concerns about metabolic instability and potential toxicity, there is a renewed interest in trisubstituted hydroxylamines as functional groups in drug candidates.^[14] Recent research is challenging these long-held assumptions, demonstrating that carefully designed molecules containing this moiety can exhibit desirable pharmacological properties, including oral bioavailability and selective kinase inhibition, without the expected toxicity.^[14] This "hydroxalog" concept, where a hydroxylamine replaces another functional group, opens up new avenues for bioisosteric replacement in drug design.^[14] Furthermore, the radical scavenging properties of these compounds are being explored for the development of novel antibacterial agents that target bacterial ribonucleotide reductase.^[15]

Development of Novel Hindered Hydroxylamine Structures

The synthesis of new sterically hindered hydroxylamine derivatives with tailored properties continues to be an active area of research.[8] Efforts are focused on creating molecules with improved performance as stabilizers, more efficient control over polymerization, and enhanced antioxidant activity. This includes the development of scalable synthetic routes to access a wider variety of these compounds for use as reagents in organic synthesis, for example, in iron-catalyzed amination reactions.[16]

Role in Sustainable Polymer Technologies

As the demand for sustainable materials grows, the role of high-performance stabilizers like HALS becomes increasingly important. They contribute to extending the service life of plastics, which is a key aspect of sustainability. Future research may focus on developing HALS derived from renewable resources and designing systems that are more compatible with polymer recycling processes.

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